

Navigating the Landscape of Dimethylated Aminopiperidines: A Technical Guide

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Compound of Interest

Compound Name: *N,3-Dimethylpiperidin-4-amine*

CAS No.: 473838-12-9

Cat. No.: B8687898

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Abstract

The substituted piperidine scaffold is a cornerstone of modern medicinal chemistry, valued for its favorable pharmacokinetic properties and its utility as a versatile building block. Within this class, dimethylated aminopiperidines present a diverse array of isomers, each with unique chemical characteristics. This guide addresses the specific topic of **N,3-dimethylpiperidin-4-amine**, clarifies its structural distinction from the more commercially prevalent isomer N,N-dimethylpiperidin-4-amine, and provides a comprehensive technical overview of the latter. Due to a notable scarcity of published data on **N,3-dimethylpiperidin-4-amine**, this document will focus on the synthesis, properties, and applications of N,N-dimethylpiperidin-4-amine as a well-documented analogue. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage these critical intermediates in their work.

Introduction: Isomeric Specificity in the Dimethylpiperidin-4-amine Family

The nomenclature of substituted piperidines demands precision, as minor positional changes of functional groups can dramatically alter a molecule's physical, chemical, and biological

properties. The requested compound, **N,3-dimethylpiperidin-4-amine**, is a specific isomer with the following structure:

- Formula: C₇H₁₆N₂
- Molecular Weight: Approximately 128.22 g/mol
- Structure: A piperidine ring with a methyl group on the ring's carbon at position 3, and a methylamino group at position 4.

A thorough review of scientific literature and chemical supplier databases reveals a significant lack of available information, including synthesis protocols and application data, for this specific isomer.

However, a closely related and commercially available isomer, N,N-dimethylpiperidin-4-amine (CAS RN: 50533-97-6), is extensively documented.^{[1][2][3][4][5][6][7][8]} This isomer differs in that both methyl groups are attached to the exocyclic amine at the 4-position. Given its prevalence and well-characterized nature, the remainder of this guide will provide an in-depth technical overview of N,N-dimethylpiperidin-4-amine as a representative and highly useful member of this compound class.

Another relevant isomer of note is (3R,4R)-N,4-dimethylpiperidin-3-amine, a key intermediate in the synthesis of the Janus kinase (JAK) inhibitor, Tofacitinib.^[9] The stereochemistry and different substitution pattern of this molecule again highlight the importance of precise isomeric designation.

This guide will now proceed with a detailed exploration of N,N-dimethylpiperidin-4-amine.

N,N-Dimethylpiperidin-4-amine: Core Characteristics

N,N-Dimethylpiperidin-4-amine, also known as 4-(dimethylamino)piperidine, is a tertiary amine that serves as a valuable building block in organic synthesis.^{[2][5]} Its utility stems from its nucleophilic character and its bifunctional nature, containing both a secondary amine within the piperidine ring and a tertiary amine at the 4-position.

Physicochemical Properties

The fundamental properties of N,N-dimethylpiperidin-4-amine are summarized in the table below. These values are critical for experimental design, dictating appropriate solvents, reaction temperatures, and purification methods.

Property	Value	Source(s)
CAS Number	50533-97-6	[1][2][3][6]
Molecular Formula	C ₇ H ₁₆ N ₂	[2][3][6]
Molecular Weight	128.22 g/mol	[2][3][6]
Appearance	Colorless to pale yellow liquid	[2]
Boiling Point	179.7 - 198 °C	[1][2]
Density	~0.9 - 1.09 g/cm ³ at 20°C	[1][2][5]
Solubility	Miscible with ethanol, ether; limited water solubility	[2]
pKa	10.10 ± 0.10 (Predicted)	[5]

Synthesis and Mechanistic Considerations

The most common and efficient synthesis of N,N-dimethylpiperidin-4-amine is achieved through reductive amination. This process is a cornerstone of amine synthesis, and understanding its mechanism allows for optimization and adaptation.

Standard Reductive Amination Protocol

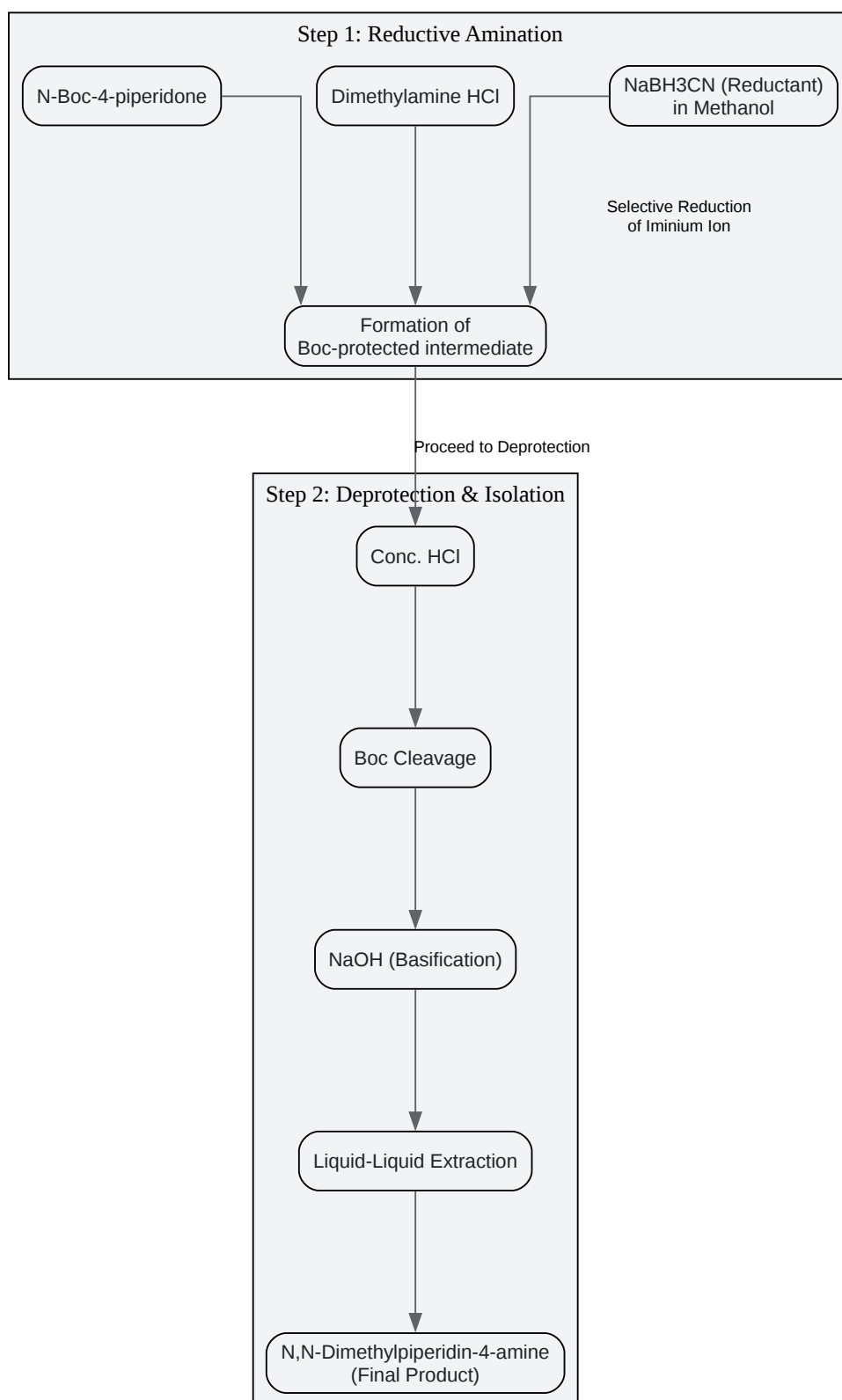
A widely cited method involves the reaction of an N-protected 4-piperidone derivative with dimethylamine, followed by deprotection.^{[5][10]} The use of a protecting group, such as tert-butoxycarbonyl (Boc), is crucial. It prevents the secondary amine of the piperidone from undergoing undesired side reactions, thereby directing the reductive amination to the desired ketone functionality.

Experimental Protocol:

- **Reaction Setup:** To a solution of N-(tert-Butoxycarbonyl)-4-piperidone (1 equivalent) in methanol, add dimethylamine hydrochloride (approx. 2 equivalents).
- **Reductant Addition:** Introduce a mild reducing agent, such as sodium cyanoborohydride (approx. 0.9 equivalents), to the mixture at room temperature. The choice of NaBH_3CN is deliberate; it is stable in protic solvents at neutral pH and selectively reduces the iminium ion intermediate over the starting ketone.
- **Reaction Monitoring:** Allow the reaction to proceed for several days at room temperature. Progress can be monitored by TLC or LC-MS to confirm the consumption of the starting piperidone.
- **Deprotection:** Upon completion, add concentrated hydrochloric acid. This serves a dual purpose: it quenches any remaining reducing agent and cleaves the acid-labile Boc protecting group. The reaction mixture is then concentrated in vacuo.
- **Workup and Isolation:** The resulting residue is dissolved in water and basified (e.g., with 2M NaOH) to a pH of 10. This neutralizes the amine hydrochlorides to their free base form. The aqueous solution is then extracted with an organic solvent like methylene chloride. The combined organic layers are dried over Na_2SO_4 , filtered, and concentrated to yield N,N-dimethylpiperidin-4-amine.^{[5][10]}

Synthesis Workflow Diagram

The following diagram illustrates the logical flow of the synthesis, highlighting the critical roles of protection and selective reduction.



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Caption: Synthesis workflow for N,N-dimethylpiperidin-4-amine.

Applications in Research and Development

N,N-dimethylpiperidin-4-amine's structure makes it a valuable intermediate in several areas of chemical research, particularly in the synthesis of biologically active molecules.

- **Pharmaceutical Synthesis:** It serves as a critical building block for more complex active pharmaceutical ingredients (APIs), including antipsychotic drugs and enzyme inhibitors.[2] Its piperidine core is a common motif in centrally active agents.
- **Agrochemicals:** The compound is used in the development of novel pesticides and herbicides.[2]
- **Catalysis:** In the field of asymmetric synthesis, it can function as a ligand for metal catalysts, particularly in hydrogenation reactions.[2]
- **Proteomics Research:** The amine functionality allows it to be used in various biochemical applications.[5] It has been noted for having molecular features associated with the polyamine modulation of N-methyl-D-aspartate (NMDA) receptors.[5]

Safety, Handling, and Storage

As a Senior Application Scientist, ensuring laboratory safety is paramount. The following protocols are based on established safety data sheets and best practices.

Hazard Identification and Personal Protective Equipment (PPE)

N,N-dimethylpiperidin-4-amine is classified as a corrosive and potentially toxic substance.[6]

- **Hazards:** Causes severe skin burns and eye damage. May be harmful if swallowed or inhaled.[1][6]
- **GHS Classification:** Acute Toxicity, Oral (Category 4); Skin Corrosion (Category 1B).[6]
- **Mandatory PPE:**
 - **Eye Protection:** Chemical safety goggles and/or a face shield.

- Hand Protection: Wear suitable chemical-resistant gloves (e.g., nitrile).
- Skin and Body Protection: A standard laboratory coat. Ensure full coverage.
- Respiratory Protection: Use only in a well-ventilated area or under a chemical fume hood.

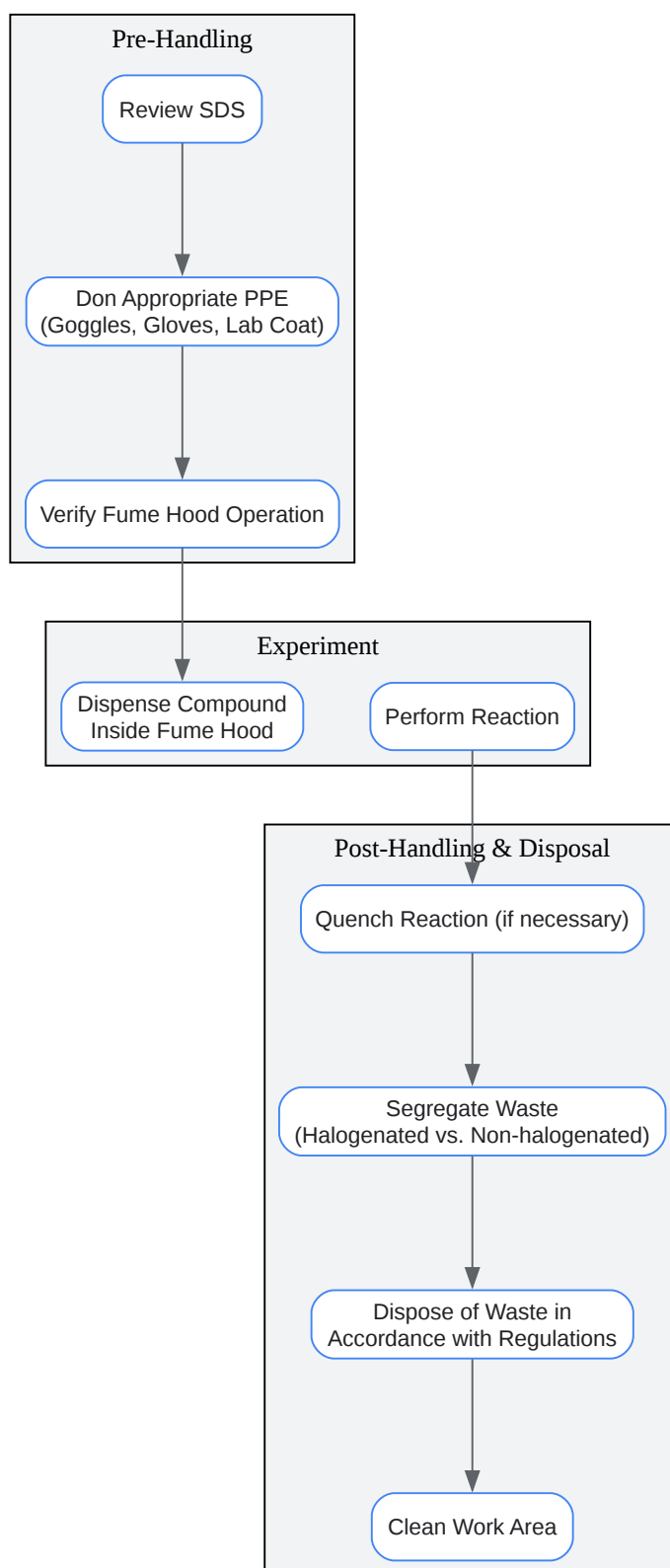
Storage and Stability

Proper storage is essential to maintain the purity and integrity of the compound.

- Conditions to Avoid: Incompatible materials, excess heat, and strong oxidants.[1]
- Storage Recommendation: Store in a tightly closed container in a cool, dry, and well-ventilated area.[2] For long-term stability, storage under an inert atmosphere (e.g., nitrogen or argon) at 2–8 °C is recommended.[5]
- Incompatibilities: Strong oxidizing agents.[1]

Handling and Disposal Workflow

The following diagram outlines the logical flow for safe handling and disposal.



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Caption: Safe handling and disposal workflow for N,N-dimethylpiperidin-4-amine.

Conclusion

While the specific isomer **N,3-dimethylpiperidin-4-amine** remains poorly characterized in accessible literature, the isomeric landscape of dimethylated aminopiperidines is rich with compounds of significant scientific and commercial interest. This guide has provided a robust technical overview of the readily available and highly versatile isomer, N,N-dimethylpiperidin-4-amine (CAS 50533-97-6). By understanding its synthesis, physicochemical properties, applications, and safety protocols, researchers can confidently and effectively utilize this important chemical intermediate. The principles of synthesis and handling discussed herein provide a solid foundation for professionals in drug discovery and chemical development.

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